BARIUM TITANATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

BaTiO3 BaO3Ti |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

barium(2+);dioxido(oxo)titanium |

InChI |

InChI=1S/Ba.3O.Ti/q+2;;2*-1; |

InChI Key |

WNKMTAQXMLAYHX-UHFFFAOYSA-N |

Canonical SMILES |

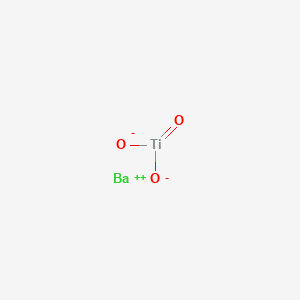

[O-][Ti](=O)[O-].[Ba+2] |

Synonyms |

arium titanate (BaTiO3) barium titanate(IV) barium titanate(IV), ion (2-) |

Origin of Product |

United States |

Foundational & Exploratory

A Deep Dive into Barium Titanate: Unraveling its Crystal Structure and Phase Transitions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Barium titanate (BaTiO₃) stands as a cornerstone material in the field of ceramics and condensed matter physics, primarily due to its remarkable ferroelectric, piezoelectric, and photorefractive properties.[1] These characteristics are intrinsically linked to its distinct crystal structure and the fascinating sequence of phase transitions it undergoes with varying temperature. This technical guide provides a comprehensive overview of the crystallographic nature of this compound, its temperature-dependent phases, and the experimental methodologies employed to investigate these phenomena.

The Perovskite Foundation: Crystal Structure of this compound

At temperatures above its Curie point, approximately 130°C (403 K), this compound adopts a cubic perovskite crystal structure, belonging to the Pm-3m space group.[2][3] This highly symmetric structure is the parent phase for the lower-temperature, ferroelectric phases. The cubic unit cell is defined by a barium ion (Ba²⁺) at each corner, an oxygen ion (O²⁻) at the center of each face, and a titanium ion (Ti⁴⁺) at the body center.[2] This arrangement results in a coordination number of 12 for the barium ion, which is surrounded by 12 oxygen ions, while the titanium ion is octahedrally coordinated by 6 oxygen ions.[3]

As this compound is cooled below its Curie temperature, it undergoes a series of structural phase transitions to lower symmetry phases. These transitions are characterized by the displacement of the central titanium ion and the surrounding oxygen ions, leading to the formation of a spontaneous electric dipole moment, a hallmark of ferroelectricity.[4][5]

The sequence of phase transitions with decreasing temperature is as follows:

-

Cubic to Tetragonal: Occurs at approximately 130°C (403 K).[6]

-

Tetragonal to Orthorhombic: Occurs at approximately 5-10°C (278-283 K).[1]

-

Orthorhombic to Rhombohedral: Occurs at approximately -90°C (183 K).[4][6]

Each of these ferroelectric phases—tetragonal, orthorhombic, and rhombohedral—exhibits a unique alignment of the spontaneous polarization vector along different crystallographic directions.[4]

Quantitative Crystallographic Data

The structural changes during the phase transitions are reflected in the lattice parameters of the unit cell. The following table summarizes the approximate lattice parameters and transition temperatures for the different phases of this compound.

| Phase | Crystal System | Space Group | Temperature Range | Lattice Parameters (Å) |

| Cubic | Cubic | Pm-3m | > 130°C (403 K) | a ≈ 4.009[2] |

| Tetragonal | Tetragonal | P4mm | 5-10°C to 130°C (278-283 K to 403 K) | a ≈ 3.99, c ≈ 4.10[7] |

| Orthorhombic | Orthorhombic | Amm2 | -90°C to 5-10°C (183 K to 278-283 K) | a ≈ 3.99, b ≈ 4.02, c ≈ 4.00 |

| Rhombohedral | Rhombohedral | R3m | < -90°C (183 K) | a ≈ 4.00, α ≈ 89.87°[4] |

Experimental Protocols for Characterization

The determination of this compound's crystal structure and the investigation of its phase transitions rely on a suite of sophisticated experimental techniques.

X-ray Diffraction (XRD)

Methodology: X-ray diffraction is the primary tool for determining the crystal structure and lattice parameters of this compound.

-

Sample Preparation: A fine powder of the this compound ceramic is prepared to ensure random orientation of the crystallites. The powder is typically mounted on a flat sample holder. For single-crystal studies, a small, high-quality crystal is mounted on a goniometer.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected at various angles (2θ). The intensity of the diffracted beam is recorded as a function of the diffraction angle.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The positions of these peaks are used to determine the lattice parameters of the crystal structure using Bragg's Law. The symmetry of the diffraction pattern allows for the identification of the crystal system and space group. For detailed structural analysis, Rietveld refinement of the powder diffraction data is often employed to refine the atomic positions and lattice parameters.[8] The splitting of specific peaks, such as the (200) and (002) reflections, can confirm the presence of the tetragonal phase.[8]

Raman Spectroscopy

Methodology: Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a crystal lattice, which are sensitive to changes in crystal symmetry.

-

Sample Illumination: A monochromatic laser beam is focused onto the this compound sample.

-

Signal Collection: The scattered light is collected and passed through a spectrometer. The spectrometer separates the inelastically scattered light (Raman scattering) from the elastically scattered light (Rayleigh scattering).

-

Spectral Analysis: The Raman spectrum, a plot of intensity versus Raman shift (in wavenumbers, cm⁻¹), reveals a series of peaks corresponding to the active vibrational modes of the crystal. Each crystal phase of this compound has a unique set of Raman-active modes. By monitoring the appearance, disappearance, and shifting of these peaks as a function of temperature, the phase transitions can be accurately identified.

Differential Scanning Calorimetry (DSC)

Methodology: Differential scanning calorimetry is used to measure the heat flow associated with the phase transitions.

-

Sample and Reference: A small amount of the this compound sample and an inert reference material are placed in separate pans.

-

Controlled Heating/Cooling: The sample and reference are heated or cooled at a constant rate.

-

Heat Flow Measurement: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. A phase transition will manifest as an endothermic or exothermic peak in the DSC curve, allowing for the precise determination of the transition temperature and the enthalpy change associated with the transition.

Visualizing the Structure and Transitions

To better understand the crystallographic changes in this compound, the following diagrams illustrate the phase transitions and crystal structures.

Caption: Phase transitions of this compound with decreasing temperature.

Caption: Ideal cubic perovskite structure of this compound.

Caption: Schematic of Ti ion displacement during the cubic to tetragonal phase transition.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. sciencepub.net [sciencepub.net]

- 3. tandfonline.com [tandfonline.com]

- 4. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 5. This compound and phase changes [doitpoms.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. Investigation of the structure and dielectric properties of doped barium titanates - PMC [pmc.ncbi.nlm.nih.gov]

The Heart of Modern Electronics: A Technical Guide to the Perovskite ABO3 Unit Cell Structure of Barium Titanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium titanate (BaTiO₃) stands as a cornerstone material in the field of electronics and materials science. As a ferroelectric ceramic with a perovskite ABO₃ structure, its remarkable dielectric, piezoelectric, and pyroelectric properties have made it indispensable in a vast array of applications, from high-density capacitors and sensors to non-volatile memory and optoelectronic devices.[1][2] This technical guide provides an in-depth exploration of the core crystallographic features of this compound, its temperature-dependent phase transitions, and the experimental methodologies used for its synthesis and characterization.

The Perovskite ABO₃ Unit Cell of this compound

The fundamental crystal structure of this compound is the perovskite ABO₃ type. In its idealized cubic form, the unit cell can be described as follows:

-

A-site: Barium (Ba²⁺) ions are located at the corners of the cube.

-

B-site: A titanium (Ti⁴⁺) ion occupies the body-center of the cube.

-

X-site: Oxygen (O²⁻) ions are positioned at the center of each face.[3][4]

This arrangement forms a network of corner-sharing TiO₆ octahedra, with the large barium cation situated in the 12-fold coordination site within the cage-like structure created by these octahedra.[1][5] It is the subtle displacements of these ions from their ideal positions that give rise to the fascinating properties of this compound.

Temperature-Induced Phase Transitions

This compound undergoes a series of structural phase transitions as a function of temperature, each characterized by a change in crystal symmetry and, consequently, its physical properties. The sequence of phases upon cooling is:

-

Cubic (Paraelectric): Above its Curie temperature of approximately 120-130°C (393-403 K), this compound exists in a cubic perovskite structure (space group Pm-3m).[6] In this phase, the unit cell is centrosymmetric, and the material behaves as a paraelectric, meaning it does not exhibit a spontaneous electric dipole moment.[6]

-

Tetragonal (Ferroelectric): As it cools below the Curie temperature, a phase transition to a tetragonal structure (space group P4mm) occurs.[6] This transition involves the displacement of the central Ti⁴⁺ ion and the surrounding oxygen octahedra along one of the cube axes (the c-axis). This displacement breaks the centrosymmetry of the crystal, leading to the formation of a spontaneous electric dipole and the onset of ferroelectric behavior.[6]

-

Orthorhombic (Ferroelectric): Upon further cooling to around 0-5°C (273-278 K), the crystal structure transforms to orthorhombic (space group Amm2).[5] In this phase, the electric dipole aligns along a face diagonal of the original cubic cell.

-

Rhombohedral (Ferroelectric): At even lower temperatures, below approximately -90°C (183 K), this compound transitions to a rhombohedral phase (space group R3m).[5] Here, the polarization vector is oriented along a body diagonal of the initial cubic structure.

These phase transitions are displacive in nature and are the origin of the material's significant dielectric and piezoelectric responses.[5]

Quantitative Crystallographic and Dielectric Data

The following tables summarize key quantitative data for the different phases of this compound.

Table 1: Crystallographic Data for this compound Phases

| Phase | Crystal System | Space Group | Temperature Range (°C) | Lattice Parameters (Å) | Reference |

| Cubic | Cubic | Pm-3m | > 130 | a ≈ 4.006 | [5] |

| Tetragonal | Tetragonal | P4mm | 5 to 130 | a = b ≈ 3.992, c ≈ 4.036 | [7] |

| Orthorhombic | Orthorhombic | Amm2 | -90 to 5 | a ≈ 3.990, b ≈ 4.017, c ≈ 3.986 | [5] |

| Rhombohedral | Rhombohedral | R3m | < -90 | a ≈ 4.003, α ≈ 89.8° | [5] |

Table 2: Dielectric Constant of this compound at 1 kHz as a Function of Temperature

| Temperature (°C) | Dielectric Constant (εr) |

| 25 | ~1500 - 2000 |

| 50 | ~2500 - 3500 |

| 75 | ~4000 - 6000 |

| 100 | ~7000 - 10000 |

| 125 (Curie Temp.) | > 10000 (peak) |

| 150 | ~4000 - 5000 |

Note: The exact values of the dielectric constant can vary significantly depending on factors such as grain size, purity, and measurement frequency.[2][8][9][10]

Experimental Protocols

Synthesis of this compound

1. Solid-State Reaction Method

This is a conventional and widely used method for producing polycrystalline this compound.

-

Materials: Barium carbonate (BaCO₃) and titanium dioxide (TiO₂) powders (high purity, >99%).

-

Procedure:

-

Stoichiometric amounts of BaCO₃ and TiO₂ (1:1 molar ratio) are weighed.

-

The powders are intimately mixed, typically by ball milling in a suitable medium like ethanol or deionized water for several hours to ensure homogeneity.[11]

-

The resulting slurry is dried to remove the solvent.

-

The dried powder mixture is calcined in a furnace at temperatures ranging from 1000°C to 1200°C for 2-4 hours.[7][11][12][13] During calcination, the following reaction occurs: BaCO₃ + TiO₂ → BaTiO₃ + CO₂.

-

The calcined powder is then ground again to break up agglomerates.

-

For dielectric measurements, the powder is typically pressed into pellets and sintered at higher temperatures (1200-1350°C) to achieve high density.[11]

-

2. Sol-Gel Synthesis

The sol-gel method offers better control over purity, homogeneity, and particle size at lower processing temperatures.

-

Materials: Barium acetate [Ba(CH₃COO)₂] or barium acetylacetonate, and titanium isopropoxide [Ti(OCH(CH₃)₂)₄] or titanium butoxide. Acetic acid and ethanol are common solvents.

-

Procedure:

-

A barium precursor solution is prepared by dissolving barium acetate in acetic acid with heating and stirring.

-

A titanium precursor solution is prepared by dissolving titanium isopropoxide in ethanol. A chelating agent like acetylacetone may be added to control the hydrolysis and condensation rates.[14]

-

The two solutions are mixed together under vigorous stirring to form a homogeneous sol.

-

Water is added to the sol to initiate hydrolysis and condensation, leading to the formation of a gel.

-

The gel is dried in an oven to remove the solvent and organic residues.

-

The dried gel is then calcined at temperatures typically between 600°C and 900°C to crystallize the this compound phase.[15]

-

Characterization Techniques

1. X-ray Diffraction (XRD) with Rietveld Refinement

XRD is the primary technique for determining the crystal structure and phase purity of the synthesized this compound.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å) is commonly used.

-

Procedure:

-

The powdered sample is placed on a sample holder and flattened to ensure a smooth surface.

-

The sample is scanned over a 2θ range, typically from 20° to 80°, with a small step size (e.g., 0.02°) and a sufficient counting time per step.[13]

-

The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities with standard diffraction data (e.g., from the JCPDS database).

-

Rietveld Refinement: For detailed structural analysis, the experimental XRD pattern is fitted with a calculated pattern based on a structural model. This refinement process allows for the precise determination of lattice parameters, atomic positions, and quantitative phase analysis.[16]

-

2. Dielectric Properties Measurement

The dielectric constant and loss tangent are measured as a function of temperature and frequency to characterize the electrical properties.

-

Instrument: An LCR meter or impedance analyzer.

-

Procedure:

-

The sintered ceramic pellet is polished to have parallel and smooth surfaces.

-

Conductive electrodes (e.g., silver paste) are applied to the flat surfaces of the pellet and dried.

-

The sample is placed in a temperature-controlled sample holder connected to the LCR meter.

-

The capacitance (C) and dissipation factor (tan δ) are measured as the temperature is varied, typically from room temperature to above the Curie temperature, at a specific frequency (e.g., 1 kHz).[1][17]

-

The dielectric constant (εr) is calculated using the formula: εr = (C * d) / (ε₀ * A), where C is the capacitance, d is the thickness of the pellet, A is the electrode area, and ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m).[17]

-

Visualizations

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methods for the synthesis of this compound as a component of functional dielectric ceramics | Kholodkova | Fine Chemical Technologies [finechem-mirea.ru]

- 5. cdmf.org.br [cdmf.org.br]

- 6. This compound and phase changes [doitpoms.ac.uk]

- 7. pubs.aip.org [pubs.aip.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. jkps.or.kr [jkps.or.kr]

- 11. ijcps.org [ijcps.org]

- 12. Solid-State Synthesis for High-Tetragonality, Small-Particle this compound [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. old.joam.inoe.ro [old.joam.inoe.ro]

- 15. rgsmparanda.org [rgsmparanda.org]

- 16. rigaku.com [rigaku.com]

- 17. tnu.in [tnu.in]

fundamental dielectric and piezoelectric properties of BaTiO3

An In-depth Technical Guide to the Fundamental Dielectric and Piezoelectric Properties of Barium Titanate (BaTiO₃)

Introduction

This compound (BaTiO₃) is a pioneering ferroelectric ceramic material, first discovered in the 1940s.[1][2] It is a cornerstone material in the electronics industry, widely utilized for its high dielectric constant, robust piezoelectric properties, and lead-free composition, making it an environmentally friendly alternative to lead-based materials like lead zirconate titanate (PZT).[3][4][5] Characterized by the perovskite crystal structure with the general formula ABO₃, BaTiO₃'s remarkable electrical properties are intrinsically linked to its unique crystal structure and its response to temperature and electric fields.[4][6] This guide provides a detailed overview of the fundamental dielectric and piezoelectric properties of BaTiO₃, outlines the experimental protocols for their characterization, and presents key data for researchers and scientists.

Crystal Structure and Phase Transitions

The electromechanical properties of BaTiO₃ are directly governed by its crystal structure, which undergoes several phase transitions as a function of temperature. Above its Curie Temperature (Tc), BaTiO₃ exists in a centrosymmetric cubic perovskite structure, which is paraelectric and does not exhibit piezoelectricity.[7][8] As it cools below the Curie Temperature, it undergoes a displacive phase transition, where the central titanium (Ti⁴⁺) ion and the oxygen (O²⁻) octahedra shift, creating a permanent electric dipole.[9][8] This transition to a non-centrosymmetric structure is the origin of its ferroelectric and piezoelectric behavior.

BaTiO₃ exhibits the following sequence of phase transitions upon cooling:[9][8]

-

Above ~130°C (403 K): Cubic (Pm-3m) - Paraelectric

-

~130°C to ~5-15°C (403 K to ~278-288 K): Tetragonal (P4mm) - Ferroelectric

-

~5-15°C to ~-90°C ( ~278-288 K to ~183 K): Orthorhombic (Amm2) - Ferroelectric

-

Below ~-90°C (183 K): Rhombohedral (R3m) - Ferroelectric

The room-temperature tetragonal phase is the most utilized for its strong ferroelectric and piezoelectric properties.[10] The ability to reorient the spontaneous polarization within domains by applying an external electric field is a key characteristic of its ferroelectric nature.[9]

Caption: Phase transitions of BaTiO₃ with decreasing temperature.

Dielectric Properties

BaTiO₃ is renowned for its exceptionally high dielectric constant, which can reach values as high as 7,000 to 15,000, particularly near the phase transition temperatures.[5] This property makes it an ideal material for manufacturing electronic components like multilayer ceramic capacitors (MLCCs).[3][4]

Temperature Dependence

The dielectric constant of BaTiO₃ is highly sensitive to temperature. It increases as the temperature rises, peaking sharply at each phase transition point.[11] The most prominent peak occurs at the Curie temperature (~130°C), where the transition from the ferroelectric tetragonal phase to the paraelectric cubic phase happens.[8][12] Above the Curie temperature, in the cubic phase, the dielectric constant decreases, following the Curie-Weiss law.

Frequency Dependence

The dielectric constant of BaTiO₃ also exhibits dependence on the frequency of the applied electric field.[13] Generally, the dielectric constant decreases as the frequency increases.[14] This phenomenon is due to the different polarization mechanisms (space charge, dipolar, ionic, electronic) that contribute to the overall dielectric response, each having a characteristic relaxation frequency.[13][15] At lower frequencies, slower mechanisms like space charge and dipolar polarization can keep up with the field, leading to a higher dielectric constant.[14][15] As frequency increases into the MHz range and beyond, these slower mechanisms can no longer follow the field, causing the dielectric constant to drop.[13]

Piezoelectric Properties

The piezoelectricity in BaTiO₃ arises from its non-centrosymmetric tetragonal crystal structure at room temperature.[2] To exhibit a net piezoelectric effect, the polycrystalline ceramic must undergo a "poling" process.[16] This involves applying a strong DC electric field at an elevated temperature to align the ferroelectric domains, resulting in a remanent polarization and making the material piezoelectrically active.[16][17]

The piezoelectric charge coefficient, d₃₃, is a key parameter that relates the strain developed in the material to an applied electric field. For BaTiO₃ ceramics, typical d₃₃ values are around 190 pC/N, but values exceeding 400 pC/N have been reported, highly dependent on grain size, domain structure, and processing conditions.[3][18]

Quantitative Data Summary

The following tables summarize the key quantitative properties of BaTiO₃.

Table 1: Crystal Structure and Phase Transition Temperatures

| Crystal Structure | Symmetry | Property | Transition Temperature Range |

|---|---|---|---|

| Cubic | Pm-3m | Paraelectric | > ~130°C |

| Tetragonal | P4mm | Ferroelectric | ~5-15°C to ~130°C |

| Orthorhombic | Amm2 | Ferroelectric | ~-90°C to ~5-15°C |

| Rhombohedral | R3m | Ferroelectric | < ~-90°C |

Table 2: Typical Dielectric and Piezoelectric Properties

| Property | Symbol | Typical Value | Conditions / Notes |

|---|---|---|---|

| Dielectric Constant | εr | 1700 - 4000 | Room Temp, 1 kHz.[3][19] |

| Dielectric Constant (Peak) | εr (max) | Up to 15,000 | At Curie Temperature.[5][20] |

| Dielectric Loss Tangent | tan(δ) | < 0.02 | Room Temp, 1 kHz. |

| Curie Temperature | Tc | ~120 - 133°C | Varies with purity and stoichiometry.[3][9] |

| Piezoelectric Coefficient | d₃₃ | 190 - 419 pC/N | For poled ceramics at room temp.[3] |

| Electromechanical Coupling Factor | kp | ~0.35 - 0.45 | Planar coupling factor.[3] |

Experimental Protocols

Accurate characterization of dielectric and piezoelectric properties is crucial for material development and application. Below are detailed methodologies for key experiments.

Dielectric Spectroscopy

This technique measures the dielectric constant and loss tangent as a function of frequency and temperature.

Methodology:

-

Sample Preparation: A thin, polished ceramic pellet of BaTiO₃ is prepared. Conductive electrodes (e.g., silver paste, sputtered gold) are applied to both flat surfaces to form a parallel plate capacitor.

-

Instrumentation: An LCR meter or a broadband dielectric spectrometer is used.[21] The sample is placed in a temperature-controlled sample holder.

-

Measurement:

-

An AC voltage is applied across the sample.

-

The instrument measures the capacitance (C) and dissipation factor (D or tan(δ)) of the sample.

-

For frequency-dependent measurements, the frequency is swept over the desired range (e.g., 100 Hz to 1 MHz) at a constant temperature.[15]

-

For temperature-dependent measurements, the temperature is swept (e.g., from room temperature to 150°C) while measuring at a fixed frequency (typically 1 kHz).[20]

-

-

Calculation: The dielectric constant (εr) is calculated from the measured capacitance using the formula for a parallel plate capacitor: εr = (C * d) / (ε₀ * A), where d is the sample thickness, A is the electrode area, and ε₀ is the permittivity of free space.

Ferroelectric Hysteresis (P-E Loop) Measurement

This measurement confirms the ferroelectric nature of the material and determines its spontaneous polarization (Ps) and coercive field (Ec). The Sawyer-Tower circuit is a classic method for this analysis.[22][23]

Methodology:

-

Circuit Setup: A Sawyer-Tower circuit is constructed by connecting the BaTiO₃ sample (ferroelectric capacitor, Cբ) in series with a standard linear capacitor (C₀) of much larger capacitance.[24]

-

Instrumentation: A high-voltage AC function generator provides the input voltage. The voltage across the entire series circuit (proportional to the applied electric field, E) is applied to the X-input of an oscilloscope, and the voltage across the linear capacitor (proportional to the polarization, P) is applied to the Y-input.[24][25]

-

Measurement: A high-frequency, high-amplitude sinusoidal voltage is applied to the circuit. The oscilloscope will trace the relationship between polarization (P) and the electric field (E), forming the characteristic hysteresis loop.[24]

-

Analysis: The spontaneous polarization (Ps) is determined from the intercept of the loop with the Y-axis, and the coercive field (Ec) is determined from the intercept with the X-axis.

Caption: Schematic of a Sawyer-Tower circuit for P-E hysteresis loop measurement.

Piezoresponse Force Microscopy (PFM)

PFM is a powerful scanning probe microscopy technique used for nanoscale characterization of piezoelectric and ferroelectric properties, including imaging of domain structures.[26][27] It relies on the converse piezoelectric effect.[28]

Methodology:

-

Sample Preparation: The BaTiO₃ ceramic sample surface must be polished to be very flat and smooth for high-resolution imaging.

-

Instrumentation: An Atomic Force Microscope (AFM) equipped for PFM is used. This requires a conductive AFM tip to act as a movable top electrode.[29]

-

Measurement Workflow:

-

The conductive tip is brought into contact with the sample surface.[26]

-

An AC voltage is applied between the tip and a conductive bottom electrode on the sample.[29]

-

This applied voltage induces a local piezoelectric deformation (expansion and contraction) of the sample surface.[26]

-

The AFM's cantilever oscillates in response to this surface deformation. A lock-in amplifier is used to measure the amplitude and phase of the cantilever's oscillation.[26]

-

-

Data Analysis:

-

PFM Amplitude Image: The amplitude of the cantilever's oscillation corresponds to the magnitude of the local piezoelectric response. This can be used to calculate the d₃₃ coefficient.

-

PFM Phase Image: The phase difference between the applied AC voltage and the cantilever's response provides information on the direction of the polarization vector (up or down). This allows for the direct visualization of ferroelectric domains.[26][30]

-

Caption: Experimental workflow for Piezoresponse Force Microscopy (PFM).

References

- 1. Study the Crystal Structure and Phase Transition of BaTiO 3 - A Pervoskite | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. ajer.org [ajer.org]

- 4. preciseceramic.com [preciseceramic.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound and phase changes [doitpoms.ac.uk]

- 9. scispace.com [scispace.com]

- 10. jetir.org [jetir.org]

- 11. oaepublish.com [oaepublish.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. niser.ac.in [niser.ac.in]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. pubs.aip.org [pubs.aip.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Dielectric Spectroscopy Studies and Modelling of Piezoelectric Properties of Multiferroic Ceramics | MDPI [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.aip.org [pubs.aip.org]

- 24. Objectives_template [archive.nptel.ac.in]

- 25. researchgate.net [researchgate.net]

- 26. azonano.com [azonano.com]

- 27. nanosurf.com [nanosurf.com]

- 28. Piezoresponse Force Microscopy [ntmdt-si.com]

- 29. Piezoresponse Force Microscopy (PFM) | Park Systems [parksystems.com]

- 30. cdmf.org.br [cdmf.org.br]

An In-depth Technical Guide to the Thermal Stability and Temperature-Dependent Phases of Barium Titanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium titanate (BaTiO₃) is an inorganic perovskite oxide that stands as a cornerstone material in the field of electroceramics. Its exceptional dielectric, ferroelectric, piezoelectric, and pyroelectric properties have established it as a critical component in a vast array of electronic devices, including multilayer ceramic capacitors (MLCCs), sensors, actuators, and non-volatile memory.[1] A key characteristic of this compound is its series of temperature-dependent structural phase transitions, which are fundamental to its unique electrical and physical behaviors. Understanding the thermal stability and the nature of these phases is paramount for optimizing its performance in existing applications and for the development of novel technologies. This guide provides a comprehensive technical overview of the thermal characteristics of this compound.

Temperature-Dependent Crystalline Phases

This compound undergoes a sequence of three primary structural phase transitions as the temperature decreases from its high-temperature cubic phase.[2] These transitions are from a non-ferroelectric (paraelectric) state to three distinct ferroelectric states, each characterized by a different crystal symmetry and direction of spontaneous polarization.

-

Cubic Phase (Paraelectric): Above its Curie temperature of approximately 120-130°C (393-403 K), this compound exists in a cubic perovskite crystal structure with a centrosymmetric Pm-3m space group.[3] In this phase, the titanium (Ti⁴⁺) ion is centrally located within the oxygen octahedra, resulting in no net electric dipole moment. Consequently, the material behaves as a simple dielectric.[3]

-

Tetragonal Phase (Ferroelectric): Upon cooling below the Curie temperature, BaTiO₃ transitions to a tetragonal phase with a P4mm space group. This transition involves the displacement of the Ti⁴⁺ ion along one of the <100> directions, which breaks the centrosymmetry and induces a spontaneous electric polarization along the c-axis.[3] This is the primary ferroelectric phase and is stable at room temperature.

-

Orthorhombic Phase (Ferroelectric): As the temperature is further lowered to around 0-5°C (273-278 K), a transition to an orthorhombic phase with an Amm2 space group occurs. In this phase, the spontaneous polarization aligns along a <110> direction.

-

Rhombohedral Phase (Ferroelectric): The final phase transition occurs at approximately -90°C (183 K), where the material adopts a rhombohedral structure with an R3m space group. The polarization direction in this phase is along the <111> axis.

Quantitative Data on Phase Transitions and Thermal Properties

The following tables summarize the key quantitative data associated with the thermal behavior of this compound.

Table 1: Temperature-Dependent Phase Transitions of this compound

| Temperature Range | Crystal System | Point Group | Spontaneous Polarization Direction |

| > 130 °C (403 K) | Cubic | m-3m | None (Paraelectric) |

| 5 °C to 130 °C (278 to 403 K) | Tetragonal | 4mm | <100> |

| -90 °C to 5 °C (183 to 278 K) | Orthorhombic | mm2 | <110> |

| < -90 °C (183 K) | Rhombohedral | 3m | <111> |

Table 2: Lattice Parameters of this compound Phases

| Phase (Space Group) | Temperature | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Cubic (Pm-3m) | > 130 °C | 4.006 (approx.) | = a | = a | 90 | 90 | 90 |

| Tetragonal (P4mm) | Room Temp. | 3.992 | = a | 4.036 | 90 | 90 | 90 |

| Orthorhombic (Amm2) | ~ -10 °C | 4.017 | 3.986 | 3.986 | 90 | 90 | 90 |

| Rhombohedral (R3m) | < -90 °C | 3.995 | = a | = a | 89.83 | = α | = α |

Note: Lattice parameters can vary slightly depending on synthesis methods, stoichiometry, and doping.

Table 3: Thermal Properties of this compound

| Property | Value |

| Melting Point | ~1625 °C (1898 K)[1][4] |

| Tetragonal to Cubic Transition Enthalpy (ΔH) | Varies with doping and stoichiometry, typically in the range of 0.1-0.2 kJ/mol for undoped BaTiO₃.[5] |

| Orthorhombic to Tetragonal Transition Enthalpy (ΔH) | Smaller than the T-C transition. |

| Rhombohedral to Orthorhombic Transition Enthalpy (ΔH) | Smallest of the three transitions. |

Thermal Stability

This compound is a thermally stable ceramic, maintaining its structural integrity up to high temperatures. Its melting point is approximately 1625°C.[1][4] It is insoluble in water and is generally stable in air.[1] However, at very high temperatures in reducing atmospheres, oxygen vacancies can form, which may affect its electrical properties.

Experimental Protocols

The characterization of this compound's thermal properties relies on several key experimental techniques.

X-Ray Diffraction (XRD)

-

Objective: To identify the crystal structure, determine lattice parameters, and quantify the phase composition at different temperatures.

-

Methodology:

-

A powdered or single-crystal sample of BaTiO₃ is mounted on a sample holder within a diffractometer equipped with a temperature-controlled stage.

-

A monochromatic X-ray beam (commonly Cu-Kα radiation) is directed at the sample.

-

The sample is rotated, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

XRD patterns are collected at various temperatures, spanning the expected phase transition regions.

-

The resulting diffraction patterns are analyzed by comparing the peak positions and intensities to standard diffraction data for the different BaTiO₃ phases.

-

Rietveld refinement , a full-pattern fitting method, is often employed to precisely determine the lattice parameters, atomic positions, and quantitative phase fractions.[6][7]

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures and measure the enthalpy changes (latent heats) associated with the phase transitions.

-

Methodology:

-

A small, known mass of the BaTiO₃ sample is placed in a sample pan, and an empty reference pan is also prepared.

-

The sample and reference pans are placed in the DSC cell and heated or cooled at a constant, controlled rate (e.g., 10 °C/min).[8][9]

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

A phase transition is indicated by an endothermic (heat absorption) or exothermic (heat release) peak in the DSC curve.

-

The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.[10]

-

Visualizations

Temperature-Dependent Phase Transitions of BaTiO₃

Caption: Phase transitions of BaTiO₃ with decreasing temperature.

Experimental Workflow for Thermal Characterization

Caption: Workflow for thermal characterization of BaTiO₃.

Conclusion

The thermal stability and rich phase behavior of this compound are central to its widespread utility in electronic and electromechanical applications. The sequence of phase transitions from a high-temperature paraelectric cubic phase to lower-temperature ferroelectric tetragonal, orthorhombic, and rhombohedral phases dictates its functional properties. A thorough understanding of these transitions, characterized by techniques such as XRD and DSC, is essential for the continued development and application of this versatile material. Its high melting point further ensures its suitability for applications requiring robust thermal stability.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [1601.02031] Atomistic Description for Temperature-Driven Phase Transitions in BaTiO$_3$ [arxiv.org]

- 3. This compound and phase changes [doitpoms.ac.uk]

- 4. This compound (BaTiO3) Evaporation Material US [attelements.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. rigaku.com [rigaku.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ferroelectric-to-Ferroelectric Phase Transition Induced Electro-Caloric Energy Conversion in this compound at Room Temperature | Scientific.Net [scientific.net]

non-linear optical properties of barium titanate for photonics

An In-depth Technical Guide to the Non-linear Optical Properties of Barium Titanate for Photonics

Introduction to this compound (BaTiO₃) in Photonics

This compound (BaTiO₃) is a perovskite-type ferroelectric material that has garnered significant attention in the field of photonics due to its exceptional non-linear optical (NLO) properties.[1][2] As a synthetic crystal, its physical hardness, stability, and tunable optoelectronic characteristics make it a versatile platform for a wide range of applications, from integrated electro-optic modulators to bioimaging.[1][2][3] At room temperature, BaTiO₃ typically exhibits a tetragonal crystal structure, which is non-centrosymmetric. This lack of inversion symmetry is a critical prerequisite for strong second-order non-linear optical effects, including the Pockels effect and second-harmonic generation (SHG).[1][4]

The material's high refractive index and low optical losses in the near-ultraviolet to near-infrared spectrum further enhance its utility.[1][2] Researchers have explored BaTiO₃ in various forms, including bulk single crystals, epitaxial thin films, and nanoparticles, each offering unique advantages for specific photonic applications.[5][6][7] The ability to modify its properties through doping with elements like rhodium (Rh) or cerium (Ce) and by creating hybrid structures, for instance with plasmonic nanoparticles, opens up further avenues for enhancing its intrinsic non-linear response.[1][8] This guide provides a comprehensive overview of the core non-linear optical properties of BaTiO₃, details the experimental protocols for their characterization, and presents key quantitative data for researchers and scientists in the field.

Second-Order Non-linear Optical Properties

Second-order non-linearities are among the most significant optical properties of BaTiO₃, arising directly from its non-centrosymmetric tetragonal crystal structure. These effects include second-harmonic generation (SHG) and the linear electro-optic (Pockels) effect.

Second-Harmonic Generation (SHG)

SHG is a process where two photons of the same frequency interacting with the non-linear material are combined to generate a single photon with twice the frequency (and half the wavelength). The efficiency of this process in BaTiO₃ is described by the second-order non-linear optical susceptibility tensor, dij. The SHG response is highly dependent on the material's ferroelectric domain structure and the polarization of the incident light.[9][10] Studies have shown that SHG can be enhanced in BaTiO₃ thin films through techniques like corona poling or by creating superlattice structures.[11][12] Furthermore, Mie resonances in individual BaTiO₃ nanoparticles can be exploited to drive significant SHG enhancement.[13]

Linear Electro-Optic (Pockels) Effect

The Pockels effect describes the change in the refractive index of a material that is linearly proportional to an applied external electric field. BaTiO₃ is renowned for its exceptionally large Pockels coefficients (denoted as rij), making it a prime candidate for high-speed electro-optic modulators.[1][14] Values for the Pockels coefficient have been reported to be as high as 923 pm/V and even up to 2516 pm/V in specially strain-tuned thin films at cryogenic temperatures.[15][16] The magnitude of the effect is strongly correlated with the material's crystallinity and ferroelectric properties.[17]

Third-Order Non-linear Optical Properties

While BaTiO₃ is primarily known for its second-order effects, it also exhibits significant third-order non-linearities, which are present in all materials regardless of crystal symmetry. These effects are described by the third-order susceptibility, χ⁽³⁾, and include the Kerr effect (intensity-dependent refractive index) and two-photon absorption (TPA).

The non-linear refractive index (n₂) and the non-linear absorption coefficient (β or α₂) are key parameters. The Z-scan technique is the most common method for their characterization.[18][19] For instance, Rh-doped BaTiO₃ thin films have shown a real part of χ⁽³⁾ of 5.71 × 10⁻⁷ esu.[8] Nanoparticles of BaTiO₃ also exhibit a high third-order susceptibility, which can be further enhanced by creating core-shell structures with materials like silver.[18][20]

Quantitative Data Summary

The non-linear optical properties of BaTiO₃ vary significantly with its form (bulk, thin film, nanoparticle), doping, wavelength, and measurement conditions. The following tables summarize key quantitative data from various studies.

Table 1: Second-Order Non-linear Optical Coefficients of BaTiO₃

| Property | Material Form | Wavelength (nm) | Value (pm/V) | Citation |

| d₁₅ | Bulk Crystal | 1064 | 17.0 | [9][21] |

| d₃₁ | Bulk Crystal | 1064 | 15.7 | [9][21] |

| d₃₃ | Bulk Crystal | 1064 | 6.8 | [9][21] |

| d₃₃ | Superlattice Film | - | 156.5 | [11] |

| r₁₃ | Bulk Crystal | - | 8 | [22] |

| r₃₃ | Bulk Crystal | - | 28 | [22] |

| r₅₁ | Bulk Crystal | - | 1300 | [22] |

| r₁₁₃ | Ba₀.₇₇Ca₀.₂₃TiO₃ Crystal | 514.5 | 36 ± 3 | [23] |

| r₃₃₃ | Ba₀.₇₇Ca₀.₂₃TiO₃ Crystal | 514.5 | 140 ± 5 | [23] |

| r₅₁ | Thin Film | - | 923 | [15] |

| Effective Pockels Coeff. | a-oriented Thin Film | 1550 | up to 432 | [16] |

Table 2: Third-Order Non-linear Optical Properties of BaTiO₃

| Property | Material Form | Wavelength (nm) | Value | Citation |

| Re(χ⁽³⁾) | Rh:BaTiO₃ Thin Film | 532 | 5.71 × 10⁻⁷ esu | [8] |

| Im(χ⁽³⁾) | Rh:BaTiO₃ Thin Film | 532 | 9.59 × 10⁻⁸ esu | [8] |

| β (TPA Coeff.) | Bulk Crystal | 596 | 0.1 × 10⁻¹¹ m/W | [5] |

| β (TPA Coeff.) | Nanoparticles | 790 | 1.1 × 10⁻¹³ m/W | [5] |

| γ (n₂ related) | Nanoparticles | 790 | 6 × 10⁻²⁰ m²/W | [5] |

| β (TPA Coeff.) | Undoped Thin Film | - | 51.7 cm/GW | [24][25] |

| β (TPA Coeff.) | Ce-doped Thin Film | - | 59.3 cm/GW | [24][25] |

| n₂ | Ridge Waveguide | ~1550 | 1.8 × 10⁻¹⁸ m²/W | [25][26] |

Experimental Protocols

Accurate characterization of NLO properties is crucial for material development and device design. The following sections detail common experimental methodologies.

Synthesis of BaTiO₃ Nanoparticles

Hydrothermal or solvothermal methods are commonly used for synthesizing BaTiO₃ nanoparticles with controlled size and phase.[18][27]

-

Objective: To synthesize tetragonal BaTiO₃ nanoparticles.

-

Materials: Barium source (e.g., Ba(OH)₂, BaCl₂), Titanium source (e.g., Ti(OC₄H₉)₄, TiO₂), mineralizer/solvent (e.g., NaOH, butanol, water).[27][28]

-

Protocol (Room Temperature Synthesis Example):

-

Prepare a titanium solution by dissolving tetrabutyl titanate in butanol.[27]

-

Prepare an alkali slurry by ball-milling Ba(OH)₂ and water in butanol for several hours. This avoids limitations from the low solubility of Ba(OH)₂.[27]

-

Slowly add the titanium solution to the vigorously stirred alkali slurry in an enclosed system to prevent reaction with atmospheric CO₂.

-

Continue stirring for a predefined period to allow the reaction to complete.

-

Collect the resulting precipitate by centrifugation.

-

Wash the nanoparticles repeatedly with deionized water and ethanol to remove unreacted precursors and byproducts.

-

Dry the final product, yielding ultrafine BaTiO₃ nanoparticles.[27]

-

Characterize the crystal structure and size using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM).[27][28]

-

Fabrication of BaTiO₃ Thin Films by Pulsed Laser Deposition (PLD)

PLD is a versatile technique for growing high-quality epitaxial thin films of complex oxides like BaTiO₃.[8][29]

-

Objective: To deposit a c-axis oriented Rh-doped BaTiO₃ thin film.

-

Apparatus: PLD chamber with a high-power pulsed laser (e.g., Nd:YAG), a stoichiometric BaTiO₃ target (potentially doped with Rh), a substrate heater, and a suitable single-crystal substrate (e.g., SrTiO₃ (100)).

-

Protocol:

-

Mount the SrTiO₃ substrate onto the heater within the vacuum chamber.

-

Evacuate the chamber to a base pressure and then introduce a controlled partial pressure of oxygen.

-

Heat the substrate to a high temperature (e.g., 750 °C).[8]

-

Focus the pulsed laser beam onto the rotating Rh:BaTiO₃ target. The laser ablation creates a plasma plume of the target material.

-

The ablated material travels and deposits onto the heated substrate, forming a thin film.

-

Maintain deposition for a set duration to achieve the desired film thickness (e.g., 120 nm).[8]

-

After deposition, cool the sample slowly in a high-pressure oxygen environment to ensure proper oxygen stoichiometry and crystallinity.

-

Characterize the film's structure and orientation using XRD.[8]

-

Z-scan Technique for Third-Order Non-linearity

The Z-scan technique is a simple yet powerful method to measure both the non-linear refractive index (n₂) and the non-linear absorption coefficient (β).[18][19]

-

Objective: To determine n₂ and β of a BaTiO₃ sample (e.g., a nanoparticle solution in a cuvette).

-

Apparatus: A stable laser source (e.g., DPSS laser at 532 nm), focusing lens, a translational stage to move the sample along the beam axis (z-axis), a photodiode detector, and an aperture placed in the far field.[18]

-

Protocol:

-

Alignment: Align the laser beam to pass through the focusing lens and onto the detector.

-

Open-Aperture Scan (for β): Remove the aperture so the detector collects all the transmitted light.

-

Move the sample along the z-axis through the focal point of the lens. The laser intensity experienced by the sample changes with its position 'z'.

-

Record the transmitted intensity at the detector as a function of the sample's position. If non-linear absorption (like TPA) is present, a valley will be observed in the normalized transmittance curve centered at the focal point (z=0).

-

Closed-Aperture Scan (for n₂): Place a small aperture before the detector that allows only the central portion of the beam to pass through (S < 1).[18]

-

Repeat the scan, moving the sample along the z-axis. The sample acts as an intensity-dependent lens.

-

Record the transmittance through the aperture as a function of 'z'. A characteristic peak-valley (for n₂ < 0) or valley-peak (for n₂ > 0) curve is obtained.

-

Analysis: Fit the open- and closed-aperture data to theoretical models to extract the values of β and n₂, respectively. The closed-aperture data is typically divided by the open-aperture data to isolate the refractive non-linearity.[19]

-

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. researchgate.net [researchgate.net]

- 3. preciseceramic.com [preciseceramic.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Low- and high-order nonlinear optical properties of BaTiO3 and SrTiO3 nanoparticles [opg.optica.org]

- 6. Characterization of Tensorial Second Order Optical Nonlinearity of Epitaxial this compound Thin Films [opg.optica.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Rh:BaTiO3 thin films with large nonlinear optical properties [opg.optica.org]

- 9. OPG [opg.optica.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Second‐harmonic generation of poled BaTiO 3 thin films: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. Enhanced second harmonic generation in individual this compound nanoparticles driven by Mie resonances - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. OPG [opg.optica.org]

- 16. researchgate.net [researchgate.net]

- 17. Electro-optic Materials on Silicon - IBM Research [research.ibm.com]

- 18. OPG [opg.optica.org]

- 19. Z-scan technique - Wikipedia [en.wikipedia.org]

- 20. spiedigitallibrary.org [spiedigitallibrary.org]

- 21. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 22. Electro-optic effect in BaTiO3 for spectral tuning of narrowband resonances [opg.optica.org]

- 23. tandfonline.com [tandfonline.com]

- 24. pubs.aip.org [pubs.aip.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Direct synthesis of ultrafine tetragonal BaTiO3 nanoparticles at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 28. azom.com [azom.com]

- 29. pubs.aip.org [pubs.aip.org]

The Dawn of a New Class of Ferroelectrics: A Technical Guide to the History and Discovery of Barium Titanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history and discovery of barium titanate (BaTiO₃) as a pivotal ferroelectric material. Emerging from the technological pressures of World War II, the discovery of BaTiO₃'s unique properties not only provided a critical alternative to existing dielectric materials but also fundamentally expanded the scientific understanding of ferroelectricity beyond water-soluble salts. This document details the key scientific milestones, experimental methodologies, and theoretical frameworks that established this compound as a cornerstone of modern electronic materials.

A Serendipitous Discovery in a Time of Need

The story of this compound's discovery as a high-permittivity material is rooted in the materials science challenges of World War II. In the early 1940s, researchers in the United States, Russia, and Japan independently investigated titanate ceramics as potential replacements for mica in capacitors, a component vital for military electronics.[1] The supply of mica was under threat, accelerating the search for synthetic alternatives.[1]

Initial work in the United States by Thurnaurer and Deaderick at the American Lava Co. in 1941, and more detailed studies by Wainer and Solomon, revealed that doping titanium dioxide (TiO₂) with barium oxide (BaO) resulted in ceramic materials with exceptionally high dielectric permittivities, exceeding 1000.[1] This was a tenfold increase over any other ceramic known at the time.[1] Concurrently, similar discoveries were made by Ogawa and Waku in Japan, and B. M. Wul and I. M. Goldman in Russia.[1]

The crucial breakthrough came in 1945 and 1946 when research groups led by Arthur von Hippel at the Massachusetts Institute of Technology (MIT) in the USA, and Wul and Goldman in the USSR, demonstrated that the high dielectric constant of BaO–TiO₂ ceramics was due to ferroelectric switching.[1] This was a landmark discovery, as it was the first time ferroelectricity was observed in a simple oxide material, proving that the phenomenon was not exclusively linked to hydrogen-bonded materials like Rochelle salt.[1]

Unraveling the Structure and Properties

Following the initial discovery, the scientific community embarked on a quest to understand the fundamental nature of this compound's ferroelectricity.

Crystal Structure and Phase Transitions

In 1945, Helen D. Megaw in the United Kingdom proposed the perovskite crystal structure for the high-temperature ferroelectric phase of BaTiO₃, which was soon confirmed by Miyake and Ueda.[1] The ideal perovskite structure (ABO₃) is cubic, with the barium (Ba²⁺) ions at the corners, oxygen (O²⁻) ions at the face centers, and a titanium (Ti⁴⁺) ion at the body center.[2]

It was established that this compound undergoes a series of phase transitions as a function of temperature, which are responsible for its ferroelectric behavior.[1][3] Above its Curie temperature (Tc) of approximately 120-130°C, BaTiO₃ exists in a paraelectric cubic phase (space group Pm-3m) and does not exhibit spontaneous polarization.[3] Below the Curie temperature, it transitions to a ferroelectric tetragonal phase (P4mm), where the Ti⁴⁺ ion is displaced from the center of the oxygen octahedron, creating a permanent electric dipole.[1] Further cooling leads to transitions to an orthorhombic phase (Amm2) at around 5-10°C and a rhombohedral phase (R3m) below -90°C.[1]

Synthesis of this compound

The properties of this compound are highly dependent on its synthesis method, which influences factors like particle size, purity, and stoichiometry.

-

Solid-State Reaction: This was the traditional and most common method used in the early days. It involves mixing barium carbonate (BaCO₃) and titanium dioxide (TiO₂) in a 1:1 molar ratio, followed by calcination at high temperatures (typically 1000-1300°C).[2][4] While straightforward, this method can lead to large, agglomerated particles and potential impurities.[2]

-

Sol-Gel Process: This wet-chemical technique offers better control over particle size and purity. It typically involves the hydrolysis and condensation of metal alkoxide precursors, such as barium acetate and titanium isopropoxide, to form a gel, which is then dried and calcined at a lower temperature than the solid-state reaction.[5][6]

-

Hydrothermal Synthesis: This method involves the crystallization of BaTiO₃ from aqueous solutions of barium and titanium precursors under high temperature and pressure. It is known for producing fine, well-crystallized powders with a narrow particle size distribution.[7]

Quantitative Data Summary

The ferroelectric nature of this compound gives rise to its remarkable dielectric, piezoelectric, and pyroelectric properties. The following tables summarize typical quantitative data for ceramic and single-crystal BaTiO₃.

Table 1: Dielectric Properties of this compound

| Property | Ceramic BaTiO₃ | Single Crystal BaTiO₃ |

| Dielectric Constant (εr) at Room Temp. | 1500 - 6000 | ~4000 (a-axis), ~200 (c-axis) |

| Curie Temperature (Tc) | 120 - 135 °C | ~130 °C |

| Dissipation Factor (tan δ) at 1 kHz | < 0.02 | < 0.01 |

Table 2: Piezoelectric and Pyroelectric Properties of this compound

| Property | Ceramic BaTiO₃ | Single Crystal BaTiO₃ |

| Piezoelectric Coefficient (d₃₃) | 190 - 470 pC/N | ~85.6 pC/N |

| Piezoelectric Voltage Coefficient (g₃₃) | 10 - 25 x 10⁻³ Vm/N | ~12.5 x 10⁻³ Vm/N |

| Electromechanical Coupling Factor (kp) | 0.35 - 0.50 | ~0.48 |

| Pyroelectric Coefficient (p) at 300K | -180 to -270 µC/m²K | -200 µC/m²K |

Experimental Protocols for Characterization

The confirmation of ferroelectricity in this compound relied on the observation of a hysteresis loop in the polarization-electric field (P-E) relationship. The Sawyer-Tower circuit, first described in 1930 for studying Rochelle salt, was the fundamental experimental setup used for these measurements.[8][9][10]

Early Hysteresis Loop Measurement (circa 1940s)

Objective: To observe the ferroelectric hysteresis loop of a this compound ceramic sample.

Materials and Equipment:

-

This compound ceramic disc (sintered from BaCO₃ and TiO₂ powders).

-

Silver paste or evaporated metal electrodes.

-

High voltage AC power supply (variable frequency, typically 60 Hz).

-

Standard linear capacitor (with a capacitance much larger than the sample).

-

Cathode Ray Oscilloscope (Braun tube).

-

Resistors for the Sawyer-Tower circuit.

-

Temperature-controlled chamber or oil bath.

Procedure:

-

Sample Preparation:

-

A thin disc of sintered this compound ceramic was polished to ensure flat and parallel surfaces.

-

Electrodes were applied to the two opposing faces of the disc using silver paste, which was then fired to ensure good electrical contact. For more advanced setups, evaporated metal electrodes could be used.

-

-

Circuit Assembly (Sawyer-Tower Circuit):

-

The this compound sample (ferroelectric capacitor, Cₓ) was connected in series with a standard linear capacitor (C₀).[8][9][10]

-

A high voltage AC signal was applied across the series combination.

-

The voltage across the standard capacitor (V₀) was applied to the vertical deflection plates of the oscilloscope. Since the charge (Q) on both capacitors is the same in a series circuit, and for the linear capacitor Q = C₀V₀, the vertical deflection was proportional to the polarization of the ferroelectric sample.

-

The voltage applied across the ferroelectric sample (Vₓ) was applied to the horizontal deflection plates of the oscilloscope. This was typically achieved using a voltage divider.

-

-

Measurement:

-

The AC voltage was gradually increased, and the trace on the oscilloscope screen was observed.

-

For a ferroelectric material below its Curie temperature, a characteristic hysteresis loop would appear on the screen.

-

The spontaneous polarization (Ps) could be determined from the intercept of the loop with the vertical axis, and the coercive field (Ec) from the intercept with the horizontal axis.

-

Measurements were often repeated at various temperatures by placing the sample in a controlled-temperature environment to observe the disappearance of the hysteresis loop above the Curie temperature.[8]

-

Theoretical Framework: Landau-Ginzburg-Devonshire Theory

The phenomenological theory of ferroelectricity in this compound is well-described by the Landau-Ginzburg-Devonshire (LGD) theory. This theory expands the Gibbs free energy (G) as a power series of the polarization (P), which is the order parameter for the ferroelectric phase transition.

The free energy density for a uniaxial ferroelectric can be expressed as:

G = αP² + ½βP⁴ + ⅙γP⁶ - EP

where:

-

α, β, and γ are the Landau coefficients, which are temperature-dependent.

-

E is the external electric field.

The LGD theory successfully explains the temperature dependence of the dielectric constant, the spontaneous polarization below the Curie temperature, and the occurrence of a first-order phase transition in this compound.

Conclusion

The discovery of ferroelectricity in this compound was a transformative event in materials science. It not only provided a robust and versatile material for a myriad of electronic applications, from capacitors to transducers, but also opened up a new frontier in the fundamental understanding of condensed matter physics. The early investigations, driven by necessity and scientific curiosity, laid the groundwork for the development of a vast array of ferroelectric and piezoelectric materials that are integral to modern technology. The ongoing research into nanostructured and thin-film this compound continues to reveal new and exciting phenomena, ensuring its relevance for decades to come.

References

- 1. ceramics.org [ceramics.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. Methods for the synthesis of this compound as a component of functional dielectric ceramics | Kholodkova | Fine Chemical Technologies [finechem-mirea.ru]

- 5. researchgate.net [researchgate.net]

- 6. Switching Time in Ferroelectric BaTiO 3 and Its Dependence on Crystal Thickness: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. physlab.org [physlab.org]

- 8. atlantis-press.com [atlantis-press.com]

- 9. researchgate.net [researchgate.net]

- 10. dspace.mit.edu [dspace.mit.edu]

chemical formula and synthesis precursors for barium titanate

An In-depth Technical Guide to the Chemical Formula and Synthesis Precursors of Barium Titanate

Introduction

This compound (BaTiO₃) is an inorganic compound that holds a prominent position in the field of materials science due to its exceptional ferroelectric, piezoelectric, and dielectric properties.[1] This versatile ceramic material, with its characteristic perovskite crystal structure, is a cornerstone in the manufacturing of a wide array of electronic components, including multilayer ceramic capacitors (MLCCs), thermistors, and electro-optic devices. This guide provides a comprehensive overview of the chemical formula of this compound and delves into the common synthesis methodologies, with a particular focus on the precursors and experimental protocols.

Chemical Formula: The universally recognized chemical formula for this compound is BaTiO₃ . It is composed of barium (Ba), titanium (Ti), and oxygen (O) atoms in a 1:1:3 stoichiometric ratio.

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods, each offering distinct advantages concerning particle size control, purity, and scalability. The most prevalent techniques are the solid-state reaction, sol-gel synthesis, and hydrothermal synthesis.

Solid-State Reaction

The solid-state reaction method is a traditional and cost-effective approach for producing large quantities of this compound. This method involves the high-temperature calcination of a mixture of barium and titanium precursors.

Synthesis Precursors:

-

Barium Precursor: Barium carbonate (BaCO₃) is the most commonly used barium source.[2]

-

Titanium Precursor: Titanium dioxide (TiO₂) in its anatase or rutile crystalline form is the standard titanium precursor.[2]

Experimental Protocol:

A typical solid-state synthesis protocol for this compound is as follows:

-

Weighing and Mixing: Stoichiometric amounts of high-purity barium carbonate and titanium dioxide powders (1:1 molar ratio) are accurately weighed. The powders are then intimately mixed, often in a wet medium like acetone or ethanol, using a mortar and pestle or ball milling for several hours to ensure homogeneity.

-

Drying: The resulting slurry is dried to remove the solvent.

-

Calcination: The dried powder mixture is calcined in a furnace at temperatures ranging from 900°C to 1200°C for several hours.[3] The following chemical reaction occurs during calcination: BaCO₃ + TiO₂ → BaTiO₃ + CO₂

-

Grinding: After calcination, the resulting this compound powder is ground to break up agglomerates and achieve a finer particle size.

-

Sintering (Optional): For creating dense ceramic bodies, the calcined powder is often pressed into pellets and sintered at higher temperatures (e.g., 1200°C for 12 hours).[3]

Quantitative Data for Solid-State Synthesis:

| Barium Precursor | Titanium Precursor | Mixing Method | Calcination Temperature (°C) | Calcination Time (h) | Resulting Particle/Grain Size | Reference |

| BaCO₃ | TiO₂ | Mortar and pestle in acetone | 900 | 3 | Not specified | |

| BaCO₃ | TiO₂ | Not specified | 1000 | 10 (presintering) | 2.71 µm (after sintering at 1200°C) | [3] |

| BaCO₃ | TiO₂ | Blending | 1050 | 3 | ~170 nm (D50) | [2] |

Experimental Workflow for Solid-State Synthesis:

Sol-Gel Synthesis

The sol-gel method is a wet-chemical technique that offers excellent control over particle size, homogeneity, and purity at lower processing temperatures compared to the solid-state method.[1]

Synthesis Precursors:

-

Barium Precursors: Barium acetate (Ba(CH₃COO)₂), barium hydroxide (Ba(OH)₂), or barium acetylacetonate are commonly used.[1][4]

-

Titanium Precursors: Titanium alkoxides such as titanium(IV) isopropoxide (Ti[OCH(CH₃)₂]₄) or titanium butoxide (Ti(OC₄H₉)₄) are typical choices.[5]

Experimental Protocol:

A representative sol-gel synthesis protocol is as follows:

-

Precursor Solution Preparation:

-

A barium precursor solution is prepared by dissolving the barium salt (e.g., 2.55g of barium acetate) in a suitable solvent (e.g., 20 ml of deionized water with a few drops of acetic acid).[1]

-

A titanium precursor solution is prepared by dissolving the titanium alkoxide (e.g., 2.8 ml of titanium isopropoxide) in an alcohol (e.g., 15 ml of ethanol) with a stabilizing agent like acetic acid.[1]

-

-

Mixing and Gelation: The barium precursor solution is added to the titanium precursor solution under continuous stirring.[1] The pH of the mixture is often adjusted (e.g., to 9-11 with ammonia) to promote hydrolysis and condensation reactions, leading to the formation of a gel.[1]

-

Aging and Drying: The gel is aged for a specific period and then dried in an oven (e.g., at 80°C for 14 hours) to remove the solvent.[1]

-

Calcination: The dried gel is calcined in a furnace at temperatures typically ranging from 700°C to 950°C to crystallize the this compound.[4][5]

Quantitative Data for Sol-Gel Synthesis:

| Barium Precursor | Titanium Precursor | Solvent | Calcination Temperature (°C) | Calcination Time (h) | Resulting Particle Size | Reference |

| Barium Acetate | Titanium Isopropoxide | Acetic Acid/Ethanol | 900 | 3 | Not specified | |

| Barium Acetate | Titanium Butoxide | Acetic Acid/Ethanol | 700 | 2 | 75 nm | [5] |

| Barium Acetate | Titanium Isopropoxide | Deionized Water/Ethanol | 800 | 3 | 30-40 nm | [1] |

| Barium Acetylacetonate | Titanium Isopropoxide | Isopropanol | 950 | Not specified | 1-1.5 µm (grains) | [4] |

Experimental Workflow for Sol-Gel Synthesis:

Hydrothermal Synthesis

Hydrothermal synthesis is a method that employs high-temperature and high-pressure aqueous solutions to crystallize materials directly from the precursors, often resulting in well-defined crystalline particles.

Synthesis Precursors:

-

Barium Precursor: Barium hydroxide (Ba(OH)₂) is a frequently used precursor.

-

Titanium Precursor: Titanium dioxide (TiO₂) or titanium hydroxide (Ti(OH)₄) are common choices.[6]

Experimental Protocol:

A general procedure for hydrothermal synthesis is as follows:

-

Precursor Slurry Preparation: A slurry is prepared by mixing the barium and titanium precursors (e.g., barium hydroxide and titanium dioxide) in deionized water.

-

Hydrothermal Reaction: The slurry is placed in a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to temperatures between 100°C and 200°C for a duration ranging from a few hours to several days. During this process, the precursors dissolve and react under high pressure to form crystalline this compound.

-

Washing and Drying: After the reaction, the autoclave is cooled down, and the resulting powder is collected, washed with deionized water and/or dilute acid to remove impurities, and then dried.

Quantitative Data for Hydrothermal Synthesis:

| Barium Precursor | Titanium Precursor | Reaction Temperature (°C) | Reaction Time (h) | Resulting Particle Size | Reference |

| Ba(OH)₂·8H₂O | TiO₂ (anatase) | 120 | 24 | Largest particle size | [6] |

| Ba(OH)₂·8H₂O | TiO₂ (Degussa P25) | Not specified | Not specified | ~0.1 µm | [6] |

| Ba(OH)₂·8H₂O | Ti(OH)₄ | Not specified | Not specified | ~0.1 µm | [6] |

| Ba(OH)₂ | TiO₂ | 100, 150, 180 | 7 | Very fine at 150 & 180°C |

Experimental Workflow for Hydrothermal Synthesis:

Conclusion

The synthesis of this compound (BaTiO₃) can be tailored to specific applications by selecting the appropriate synthesis method and precursors. The solid-state reaction is a robust method for large-scale production, while sol-gel and hydrothermal methods provide greater control over the material's properties at the nanoscale. Understanding the detailed experimental protocols and the influence of various parameters is crucial for researchers and scientists in developing advanced materials for next-generation electronic and drug delivery applications.

References

health and safety guidelines for handling barium titanate powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations crucial for the handling and application of barium titanate powder. This compound (BaTiO3) is a versatile ceramic material widely utilized for its dielectric and piezoelectric properties. However, as with any fine powder, it presents potential health risks that necessitate strict adherence to safety protocols to ensure a safe laboratory and research environment. This document outlines the associated hazards, exposure limits, proper handling procedures, and emergency responses.

Hazard Identification and Classification

This compound powder is classified as hazardous.[1] It is considered harmful if swallowed or inhaled.[1][2][3] While insoluble barium compounds like this compound generally have low toxicity, soluble barium compounds can be poisonous. The primary routes of exposure are inhalation of the dust and ingestion.[4]

Hazard Statements:

-

H302 + H332: Harmful if swallowed or if inhaled.[2]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to safe handling.

| Property | Value |

| Appearance | Off-white to white powder or solid.[1][5] |

| Odor | Odorless.[1] |

| CAS Number | 12047-27-7.[1][6][7] |

| Molecular Formula | BaTiO3.[7] |

| Molecular Weight | 233.19 g/mol .[4] |

| Melting Point | 1625 °C / 2957 °F.[1] |

| Specific Gravity | 5.95 g/cm³. |

| Flammability | Non-combustible.[8] |

Occupational Exposure Limits

Several regulatory bodies have established occupational exposure limits (OELs) for barium compounds to minimize the risk of adverse health effects.

| Organization | Exposure Limit (as Ba) |

| OSHA (PEL) | 0.5 mg/m³.[4][9] |

| ACGIH (TLV) | 0.5 mg/m³.[4][10] |

| NIOSH (REL) | 0.5 mg/m³.[9][10] |

| IDLH | 50.0 mg/m³.[4] |

PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit; IDLH: Immediately Dangerous to Life or Health.

Engineering and Administrative Controls

The primary strategy for controlling exposure to this compound powder is through robust engineering and administrative controls.

-

Ventilation: Always handle this compound powder in a well-ventilated area.[8][11] Local exhaust ventilation should be used where dust is generated.[5]

-

Housekeeping: Implement good housekeeping practices to prevent the accumulation of dust. Use a high-efficiency particulate air (HEPA) filter vacuum for cleaning up spills.[6] Avoid dry sweeping or using compressed air, which can disperse the powder into the air.[6]

-

Work Practices: Do not eat, drink, or smoke in areas where this compound is handled.[8] Wash hands thoroughly after handling and before breaks.[5][8]

Personal Protective Equipment (PPE)

When engineering controls are not sufficient to control exposure, appropriate PPE must be used.

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards.[5][11] Contact lenses should not be worn as they can trap dust and absorb irritants.[8]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC or rubber) and a lab coat or protective suit.[5][6][8] Gloves should be inspected before use and disposed of properly after handling the material.[5]

-

Respiratory Protection: If exposure limits are exceeded or dust is generated, a NIOSH-approved respirator is required.[5][10] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[5] For larger scale operations or emergencies, a full-face respirator may be necessary.[2][11]

Caption: Personal Protective Equipment Selection Workflow.

Handling and Storage

Proper handling and storage procedures are critical to prevent accidental exposure and maintain the integrity of the material.

-

Handling: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation of dust and aerosols.[5] Use non-sparking tools.[11]

-

Storage: Store in a cool, dry, and well-ventilated place.[5][11] Keep containers tightly closed when not in use.[8] Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][2]

First-Aid Measures

In the event of exposure, immediate first aid is essential.

-

Inhalation: If inhaled, remove the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[9]

-

Skin Contact: Wash the affected area with soap and water for at least 15 minutes.[1] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.

-

Ingestion: If swallowed, rinse the mouth with water.[1] Do NOT induce vomiting.[2] Call a poison center or doctor if you feel unwell.[1][9]

Caption: Emergency First-Aid Procedures.

Accidental Release Measures

In case of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection, gloves, and eye protection.[5][6]

-

Containment and Cleanup: Evacuate unnecessary personnel from the area.[11] For minor spills, use dry clean-up procedures and avoid generating dust.[8] Sweep up the material and place it in a suitable, labeled container for disposal.[5][8] For major spills, alert emergency responders.[8] Prevent the spillage from entering drains or water courses.[8]

Fire-Fighting Measures

This compound is not combustible.[8]

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][11]

-

Special Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Disposal Considerations

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations.[1][9] Do not allow the product to enter drains.[5]

Experimental Protocols

While specific experimental protocols for toxicity testing of this compound are not detailed in the provided safety data sheets, the established occupational exposure limits are derived from toxicological studies. These studies typically involve:

-

Acute Toxicity Studies: To determine the short-term effects of exposure, studies such as LD50 (lethal dose, 50%) for oral and dermal routes, and LC50 (lethal concentration, 50%) for inhalation are conducted on animal models.

-

Chronic Toxicity Studies: These long-term studies evaluate the effects of repeated exposure over a prolonged period. They are crucial for determining permissible exposure limits for occupational settings.

-

Irritation and Sensitization Studies: These experiments assess the potential of the substance to cause skin and eye irritation or allergic reactions.

Researchers working with this compound should consult specialized toxicological literature for detailed experimental methodologies related to its safety assessment.

This guide is intended to provide a comprehensive overview of the health and safety guidelines for handling this compound powder. It is imperative that all personnel are thoroughly trained on these procedures and that a culture of safety is maintained in the laboratory. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed and up-to-date information.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.de [fishersci.de]

- 3. nanomaterials.iolitec.de [nanomaterials.iolitec.de]